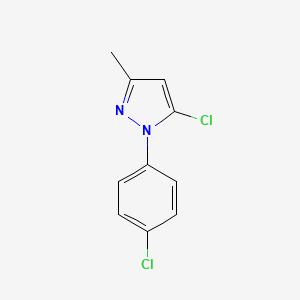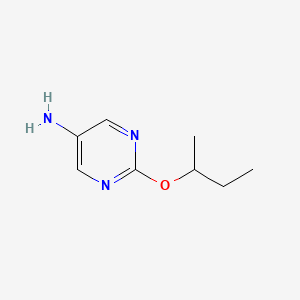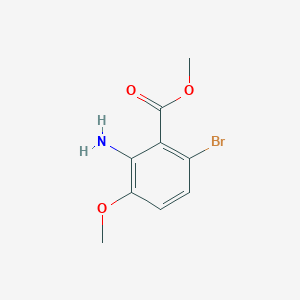![molecular formula C14H18ClNO3S B6616444 (2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid CAS No. 1309024-21-2](/img/structure/B6616444.png)
(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid, also known as CSPMA, is an organic molecule that has been studied for its various scientific applications. CSPMA has been found to have a wide range of biochemical and physiological effects, as well as useful applications in lab experiments.
Wirkmechanismus
The mechanism of action of (2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid is not fully understood. However, it is believed that this compound binds to certain proteins, which then triggers a cascade of biochemical events. The exact biochemical pathways involved in the action of this compound are still being studied.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to be an effective inhibitor of the growth of certain bacteria and fungi. It has also been found to have anti-inflammatory and anti-cancer effects, as well as the ability to reduce the size of tumors in laboratory animals. Additionally, this compound has been found to have the ability to reduce the levels of certain hormones, such as cortisol and testosterone, in the body.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable, making it ideal for use in experiments. Additionally, it is relatively non-toxic, making it safe to use in laboratory animals. However, this compound is not completely non-toxic, and care must be taken when using it in experiments. Additionally, this compound is not soluble in water, which can make it difficult to use in experiments.
Zukünftige Richtungen
There are several potential future directions for further research on (2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid. One potential direction is to further study the mechanism of action of this compound and its biochemical pathways. Additionally, further research could be done to investigate the potential therapeutic applications of this compound, such as its anti-inflammatory and anti-cancer effects. Furthermore, further research could be done to investigate the potential of this compound for use in the development of new drugs. Finally, further research could be done to investigate the potential of this compound for use in biotechnology, such as for the synthesis of new compounds.
Synthesemethoden
(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid can be synthesized through a method known as ‘alkylation’. This involves reacting an alkyl halide with an amine in the presence of a base, such as sodium hydroxide. The reaction of 4-chlorophenylsulfanylpropanamide with 3-methylbutyl bromide yields this compound as a white solid. The reaction is usually carried out at room temperature in an inert atmosphere.
Wissenschaftliche Forschungsanwendungen
(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid has been studied for its potential applications in scientific research. It has been found to be useful in the synthesis of various compounds, such as amino acids and peptides. This compound has also been used in the development of new drugs, as it has been found to have the ability to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been studied for its potential applications in the field of biotechnology, as it has been found to have the ability to bind to certain proteins.
Eigenschaften
IUPAC Name |
(2S)-2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c1-9(2)13(14(18)19)16-12(17)7-8-20-11-5-3-10(15)4-6-11/h3-6,9,13H,7-8H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYCUODJUIAJCI-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1309024-21-2 |
Source


|
| Record name | (2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(aminomethyl)-4-methylcyclohexyl]methanol](/img/structure/B6616362.png)










![phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate](/img/structure/B6616438.png)

